An In-depth Technical Guide to 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol (D-Glucal)
An In-depth Technical Guide to 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol (D-Glucal)
Introduction: The Enduring Significance of D-Glucal in Modern Synthesis
2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol, more commonly known in the scientific community as D-Glucal , is a pivotal unsaturated carbohydrate derivative. First synthesized by the pioneering chemist Hermann Emil Fischer in 1913, D-Glucal has since transitioned from a chemical curiosity to an indispensable chiral building block in the lexicon of organic synthesis. Its unique structural feature, an enol ether embedded within a pyranose ring, bestows upon it a rich and versatile reactivity profile. This guide provides an in-depth exploration of the chemical and physical properties of D-Glucal, its synthesis and characterization, its key reactions, and its significant applications, particularly in the realm of drug discovery and development. For researchers and drug development professionals, a thorough understanding of D-Glucal's chemistry is paramount for leveraging its full potential in the synthesis of complex and biologically active molecules.[1][2][3]
Physicochemical and Spectroscopic Profile of D-Glucal
A comprehensive understanding of a molecule's properties is the foundation of its effective application. D-Glucal is typically a white crystalline solid, and its key physicochemical properties are summarized in the table below.[1][4]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [5] |
| Molecular Weight | 146.14 g/mol | [5] |
| Melting Point | 57-62 °C | [6] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Solubility | Soluble in water, methanol, and DMSO | [4][7] |
| Specific Optical Rotation ([α]D) | -7° to -12° (c ≈ 2, in water) | [1][7] |
Spectroscopic Characterization: The Fingerprint of D-Glucal
The structural identity of D-Glucal is unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of D-Glucal is characterized by distinct signals corresponding to the olefinic protons of the enol ether, as well as the protons on the diol and hydroxymethyl-substituted carbons. The anomeric proton (H-1) typically appears as a doublet of doublets around 6.4 ppm, coupled to the H-2 proton. The H-2 proton resonates at approximately 4.8 ppm. The remaining protons on the pyran ring and the hydroxymethyl group appear in the region of 3.5-4.2 ppm.
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The olefinic carbons, C-1 and C-2, are observed downfield at approximately 144 ppm and 100 ppm, respectively. The remaining carbons of the pyran ring and the hydroxymethyl group appear in the range of 60-80 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of D-Glucal displays characteristic absorption bands that correspond to its functional groups. A broad and strong absorption in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl groups. The C=C stretching vibration of the enol ether appears around 1645 cm⁻¹. The C-O stretching vibrations of the alcohols and the ether linkage are observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹.[5][8]
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) of D-Glucal and its derivatives reveals characteristic fragmentation patterns. The molecular ion peak [M]⁺ may be observed, although it can be weak. Common fragmentation pathways involve the loss of water (H₂O), formaldehyde (CH₂O), and other small neutral molecules from the pyran ring, leading to a complex but interpretable fragmentation pattern that aids in structural elucidation.[7][9]
Synthesis of D-Glucal: A Classic Transformation
The most common and historically significant synthesis of D-Glucal proceeds from the readily available and inexpensive starting material, D-glucose. The overall strategy involves the protection of the hydroxyl groups, formation of a glycosyl halide, and subsequent reductive elimination to form the characteristic double bond of the glycal. The synthesis is typically carried out via the peracetylated intermediate, 3,4,6-tri-O-acetyl-D-glucal.
Experimental Protocol: A Two-Step Synthesis of D-Glucal from D-Glucose
Part 1: Synthesis of 3,4,6-tri-O-acetyl-D-glucal
This procedure involves the peracetylation of D-glucose, conversion to the acetobromo-α-D-glucose, and subsequent reduction.
-
Step 1: Acetylation of D-Glucose: D-glucose is treated with acetic anhydride in the presence of a catalyst, such as zinc chloride or iodine, to yield penta-O-acetyl-β-D-glucopyranose.
-
Step 2: Bromination: The penta-O-acetyl-β-D-glucopyranose is then reacted with a solution of hydrogen bromide in acetic acid to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose).
-
Step 3: Reductive Elimination: The crucial glycal-forming step involves the reaction of acetobromo-α-D-glucose with activated zinc dust in the presence of a copper(II) sulfate solution in acetic acid. This reductive elimination reaction removes the bromine at C-1 and the acetate at C-2, forming the double bond and yielding 3,4,6-tri-O-acetyl-D-glucal.
Part 2: Deacetylation to D-Glucal
The final step is the removal of the acetyl protecting groups to afford D-Glucal.
-
Step 4: Zemplén Deacetylation: 3,4,6-tri-O-acetyl-D-glucal is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. The reaction is then neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure to yield crude D-Glucal, which can be further purified by recrystallization.[10]
Caption: Mechanism of the Ferrier Rearrangement.
Applications in Drug Discovery and Development
The unique structural and reactive properties of D-Glucal have established it as a valuable starting material in the synthesis of numerous biologically active compounds and complex natural products.
Synthesis of Oligosaccharides and Glycoconjugates
D-Glucal and its derivatives are extensively used as glycosyl donors in the synthesis of oligosaccharides. [4][11]The ability to control the stereochemical outcome of glycosylation reactions using glycal-based methods is a significant advantage. These synthetic oligosaccharides are crucial tools for studying the biological roles of carbohydrates in processes such as cell-cell recognition, immune response, and pathogen binding.
Precursor to Antiviral and Anticancer Agents
The pyran scaffold present in D-Glucal is a common structural motif in many antiviral and anticancer drugs. D-Glucal has been utilized as a key intermediate in the synthesis of nucleoside analogues and other carbohydrate-based therapeutics. For instance, the synthesis of certain sialic acid glycals, which are known inhibitors of the neuraminidase enzyme of the influenza virus, has been achieved using glycal chemistry. [12][13][14]Furthermore, the incorporation of the dihydropyran moiety into more complex structures has led to the development of novel anticancer agents. [15]
Access to Deoxysugars and Aminosugars
D-Glucal serves as a versatile precursor for the synthesis of 2-deoxy and 2,3-dideoxy sugars, which are components of many important natural products, including some antibiotics and cardiac glycosides. [16]Additionally, the double bond of D-Glucal can be functionalized to introduce nitrogen-containing groups, providing access to valuable aminosugars. [17]
Safety and Handling
D-Glucal is classified as a skin and eye irritant and may cause respiratory irritation. [5]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. Store D-Glucal in a tightly sealed container in a cool, dry place.
Conclusion
From its initial discovery over a century ago, 2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol (D-Glucal) has proven to be a remarkably versatile and powerful tool in organic synthesis. Its ready availability from D-glucose, coupled with the rich chemistry of its enol ether functionality, has cemented its status as a cornerstone of modern carbohydrate chemistry. For researchers and professionals in drug discovery, a deep understanding of the properties, synthesis, and reactivity of D-Glucal is essential for the continued development of novel therapeutics and the exploration of the complex world of glycobiology.
References
-
PubChem. D-(+)-Glucal. National Center for Biotechnology Information. [Link]
- Google Patents. Process for the synthesis of 2-deoxy-D-glucose.
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlock Chemical Synthesis with D-Glucal: A Guide for Researchers. [Link]
-
PubMed. The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. [Link]
- Google Patents.
-
PubMed Central. Synthesis and chemical characterization of several perfluorinated sialic acid glycals and evaluation of their in vitro antiviral activity against Newcastle disease virus. [Link]
-
PubMed Central. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of d-glucose C6H12O6. [Link]
-
PubMed. Understanding the fragmentation of glucose in mass spectrometry. [Link]
-
ChemRxiv. Electrochemical Ferrier Rearrangement of Glycals. [Link]
-
ACS Publications. Methods for 2-Deoxyglycoside Synthesis. [Link]
-
ResearchGate. Antiviral Mechanism of Virucidal Sialic Acid Modified Cyclodextrin. [Link]
-
ACS Publications. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. [Link]
-
PubMed. The synthesis of 2-[F-18]fluoro-2-deoxy-D-glucose using glycals: a reexamination. [Link]
-
ResearchGate. Fragmentation pathways of D-glucose; (b) MS spectrum before... [Link]
-
SLU. Complete 1H and 13C NMR spectral assignment of d-glucofuranose. [Link]
-
PubMed Central. New Anticancer Agents: Design, Synthesis and Evaluation. [Link]
-
Scholars Research Library. Multi-Step Synthesis in the Development of Antiviral Agents. [Link]
-
ResearchGate. 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR... [Link]
-
PubMed Central. Synthesis and Anti-Influenza A Virus Activity of 6′-amino-6′-deoxy-glucoglycerolipids Analogs. [Link]
-
ACS Publications. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. [Link]
-
PubMed Central. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. [Link]
-
ResearchGate. IR spectra of saturated aqueous solutions of D-(-)- fructose and D-(+)-glucose. [Link]
-
PubMed Central. Synthesis of d-Glucose-3-14C and Related Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. D-Glucal (CAS 13265-84-4): Essential for Pharmaceutical and Chemical Synthesis. [Link]
-
ANWAR SHAMIM. Functionalization of 3,4,6-tri-O-acetyl-D-glucal via Click Chemistry and Palladium. [Link]
-
CONICET. 1H and 13C NMR study of copteroside E derivatives. [Link]
-
Royal Society of Chemistry. Ferrier rearrangement: an update on recent developments. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
ResearchGate. Reaction of tri-O-acetyl-d-glucal (2a) with chlorine azide. [Link]
-
Lehigh Preserve. Fast Atom Bombardment Mass Spectrometry As A Probe Of Condensed Phase Reaction Chemistry. [Link]
-
PubMed Central. Synthesis of C‐Oligosaccharides through Versatile C(sp3)−H Glycosylation of Glycosides. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Google Patents.
-
Chem-Station. Ferrier Rearrangement. [Link]
-
PubMed. Synthesis of beta-D-glucose oligosaccharides from Phytophthora parasitica. [Link]
-
PubMed Central. Automated Synthesis of C1-Functionalized Oligosaccharides. [Link]
-
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
-
ACS Publications. The Transformation Mechanism of 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-d-arabino-hex-1-enitol in Water. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. teses.usp.br [teses.usp.br]
- 4. medchemexpress.com [medchemexpress.com]
- 5. D-(+)-Glucal | C6H10O4 | CID 2734736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Glucal | 13265-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]
- 11. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and chemical characterization of several perfluorinated sialic acid glycals and evaluation of their in vitro antiviral activity against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Synthesis and Anti-Influenza A Virus Activity of 6′-amino-6′-deoxy-glucoglycerolipids Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Anticancer Agents: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
